molecular formula C16H21N7O5 B3061171 (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide CAS No. 59760-05-3

(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide

Cat. No. B3061171
CAS RN: 59760-05-3
M. Wt: 391.38 g/mol
InChI Key: WFINBZNSRRTHQC-DCAQKATOSA-N
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Description

The compound is a peptide, as it contains the amino acids histidine (L-histidyl) and proline (L-prolinamide). The (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl) part of the molecule suggests that it has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve peptide coupling reactions, where the amino group of one amino acid reacts with the carboxyl group of another to form a peptide bond . The hexahydro-2,6-dioxo-4-pyrimidinyl group could potentially be introduced via a carbonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the peptide backbone and the pyrimidine ring. The stereochemistry at the alpha carbon of the amino acids would also contribute to the overall three-dimensional structure of the molecule .


Chemical Reactions Analysis

As a peptide, this compound could undergo various chemical reactions. For example, it could be hydrolyzed to break the peptide bonds and yield the individual amino acids . The pyrimidine ring could also participate in various reactions, such as nucleophilic substitution or addition .

Future Directions

The study of peptides and pyrimidine derivatives is a very active area of research, with potential applications in drug discovery, materials science, and other fields . Therefore, this compound could potentially be of interest for future research.

properties

IUPAC Name

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O5/c17-13(25)11-2-1-3-23(11)15(27)10(4-8-6-18-7-19-8)20-14(26)9-5-12(24)22-16(28)21-9/h6-7,9-11H,1-5H2,(H2,17,25)(H,18,19)(H,20,26)(H2,21,22,24,28)/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFINBZNSRRTHQC-DCAQKATOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)NC(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)NC(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975173
Record name 2,6-Dihydroxy-N-[1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4,5-dihydropyrimidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide

CAS RN

59760-05-3
Record name L-Prolinamide, N-((hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059760053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy-N-[1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4,5-dihydropyrimidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide
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(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide
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(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide
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(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide
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(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide
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(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide

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